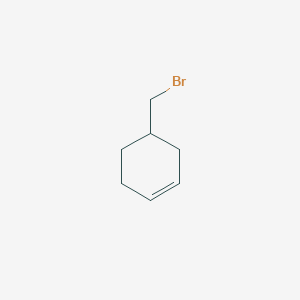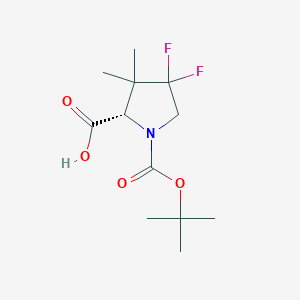
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that features a benzene ring substituted with an isopropoxy group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the benzene ring and introduce the isopropoxy group through an etherification reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzene derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzene ring and isopropoxy group contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-methyl-N1-(1-methylpiperidin-4-yl)benzene-1,3-diamine: This compound has a similar structure but with a methyl group instead of an isopropoxy group.
N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine: Another structurally related compound with pyridine groups instead of the piperidine moiety.
Uniqueness
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity in various applications.
特性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC名 |
4-N-(1-methylpiperidin-4-yl)-2-propan-2-yloxybenzene-1,4-diamine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-13(4-5-14(15)16)17-12-6-8-18(3)9-7-12/h4-5,10-12,17H,6-9,16H2,1-3H3 |
InChIキー |
SYJUCHNLGDYPKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B8775776.png)
![Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B8775782.png)




![6-Methyl-2-(methylsulfonyl)benzo[d]oxazole](/img/structure/B8775822.png)
![7-Acetyl-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8775832.png)
